molecular formula C12H19NO B13329630 (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Katalognummer: B13329630
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: TVSIYSBCFQVGGD-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring substituted with a methylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and nitromethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-isopropylbenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The final step involves hydrolysis to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: (3R)-3-[4-(Methylethyl)phenyl]propan-1-one.

    Reduction: (3R)-3-[4-(Methylethyl)phenyl]propan-1-amine.

    Substitution: Various amide derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring may engage in hydrophobic interactions, further modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-Amino-3-phenylpropan-1-OL: Lacks the methylethyl substitution on the phenyl ring.

    (3R)-3-Amino-3-[4-(methyl)phenyl]propan-1-OL: Has a methyl group instead of a methylethyl group on the phenyl ring.

Uniqueness

(3R)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is unique due to the presence of the methylethyl group on the phenyl ring, which can influence its steric and electronic properties, leading to distinct reactivity and interactions compared to similar compounds.

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

(3R)-3-amino-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1

InChI-Schlüssel

TVSIYSBCFQVGGD-GFCCVEGCSA-N

Isomerische SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CCO)N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.